4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Description
Properties
IUPAC Name |
4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-3-1-9(14)2-4-10/h1-4,7H,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOCMRTSWWBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Key Intermediates and Conditions
| Compound No. | Description | Key Reaction | Conditions/Notes | Yield/Outcome |
|---|---|---|---|---|
| 2 | Cbz-protected glycine derivative | Starting material | Used for initial alkylation | - |
| 3 | Bromide reagent | Alkylation partner | - | - |
| 4 | Alkylation adduct | Alkylation | - | - |
| 5 | Imidazole intermediate | Cyclization with NH4OAc | Reflux in toluene, Dean–Stark water removal | - |
| 8 | Amine intermediate | Reduction of lactam | Borane reduction | - |
| 9 | Amide intermediate | Amidation with N-Boc-glycine | HATU coupling | - |
| 10 | Brominated intermediate | Bromination | - | - |
| 12 | Aniline-substituted product | Pd-catalyzed Buchwald–Hartwig amination | Pd2(dba)3, 4-chloroaniline, base, ligand | Overall 17% yield for sequence |
| 18-21 | Various substituted analogues | Pd-catalyzed amination + deprotection | Similar conditions | Characterized by NMR, MS |
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline with key analogs, emphasizing structural variations, physicochemical properties, and therapeutic implications.
Ganaplacide (INN Proposed List 118)
- Structure: 2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]ethan-1-one
- Key Differences: Dual fluorine atoms on the aniline and phenyl groups enhance metabolic stability and lipophilicity.
- Therapeutic Use : Antimalarial agent, likely targeting parasite proteases or redox pathways .
- Molecular Weight : 437.45 g/mol (C₂₂H₂₃F₂N₅O), significantly larger than the target compound due to fluorinated substituents and side chains.
4-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-pyridinamine (CAS 1343432-41-6)
- Structure : Features a pyridinamine group instead of aniline and lacks the 3-chloro substituent.
- Key Differences: The pyridine ring introduces a basic nitrogen, altering solubility and electronic properties compared to the benzene-based aniline.
- Molecular Weight : 215.25 g/mol (C₁₁H₁₃N₅), smaller than the target compound, suggesting differences in bioavailability .
N-Hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide
- Structure : Contains a thiophene-carboxamide moiety linked via a carbonyl group to the imidazopyrazine core.
- Key Differences: The thiophene ring and hydroxamic acid group enable metal-binding (e.g., zinc in enzymes like histone deacetylases).
- Therapeutic Use: Classified as a non-cancer drug, possibly targeting inflammatory or immune pathways .
- Structural Similarity : Tanimoto coefficient = 0.72 (vs. reference ligands), indicating moderate similarity to the target compound .
Gefapixant (Purinergic Receptor Antagonist)
- Structure: 5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide.
- Key Differences :
- A sulfonamide and pyrimidine core replace the imidazopyrazine system.
- The isopropyl group enhances hydrophobic interactions with P2X3 receptors.
- Therapeutic Use : Approved for chronic cough, highlighting the versatility of related heterocycles in modulating purinergic signaling .
Biological Activity
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique imidazo[1,2-a]pyrazine core, which contributes to its chemical properties and biological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a chloro substituent and an aniline group, which are significant for its reactivity and biological interactions. The molecular formula is C11H10ClN5, and it has a molecular weight of 245.68 g/mol. The imidazo[1,2-a]pyrazine core is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-a]pyrazines. For example, derivatives of imidazo[1,2-a]pyrazine have shown significant cytotoxicity against various cancer cell lines. A notable case study demonstrated that similar compounds exhibited IC50 values ranging from 3 µM to 50 µM against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (Imidazo derivative) | MCF-7 | 3.79 |
| Compound B (Imidazo derivative) | NCI-H460 | 12.50 |
| Compound C (Imidazo derivative) | SF-268 | 42.30 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways related to cell proliferation. Research indicates that compounds with similar structures can disrupt microtubule dynamics and inhibit cell cycle progression .
Antimicrobial Activity
In addition to anticancer effects, the compound's potential antimicrobial activity has been explored. Heterocyclic compounds like imidazo[1,2-a]pyrazines are often evaluated for their ability to inhibit bacterial growth. Preliminary data suggest that derivatives may exhibit moderate antibacterial activity against Gram-positive bacteria .
Neuroprotective Effects
Emerging research indicates that imidazo[1,2-a]pyrazine derivatives possess neuroprotective properties. For instance, studies have shown that certain compounds can cross the blood-brain barrier and modulate neurotransmitter levels, enhancing cognitive function in animal models . This suggests potential applications in treating neurodegenerative diseases.
Q & A
Q. Key Intermediates :
- tert-Butyl intermediates : E.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (precursor for halogenation) .
- Brominated Derivatives : Critical for introducing substituents via cross-coupling reactions .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
- Elemental Analysis : Matches experimental and theoretical C/H/N percentages (e.g., %C: 47.07 vs. 47.28 calculated) .
- HPLC-Purity : Ensures >95% purity, critical for biological testing .
Advanced: How do structural modifications at specific positions of the imidazolopiperazine core influence antimalarial activity, and what computational models support these findings?
Methodological Answer:
Structural modifications impact potency and selectivity:
Q. Computational Support :
- QSAR Models : Artificial neural networks correlate IC₅₀ values with descriptors like logP and polar surface area. Example
| Compound | 3D7 IC₅₀ (nM) | W2 IC₅₀ (nM) |
|---|---|---|
| 1 | 20 | 25 |
| 2 | 110 | 121 |
| 3 | 70 | 59 |
| Table: Antimalarial activity of analogs (adapted from ) | ||
Advanced: What strategies are recommended to address discrepancies between calculated and experimental analytical data (e.g., elemental analysis, NMR shifts)?
Methodological Answer:
- Elemental Analysis : Recalcify samples to remove hygroscopic effects. For example, compound + 3HCl + 0.2H₂O showed improved alignment (%C: 47.07 vs. 47.28 calculated) .
- NMR Assignments : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Crystallization : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Advanced: What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound, such as metabolic stability or membrane permeability?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS .
- Caco-2 Assays : Assess membrane permeability for oral bioavailability predictions.
- Solubility Testing : Use kinetic solubility assays in PBS or simulated gastric fluid. For example, GNF179 has solubility >10 mM in DMSO .
Advanced: How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?
Methodological Answer:
- Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
- Purification : Replace column chromatography with recrystallization or trituration for cost-effective scaling .
- Side Reaction Mitigation : Control bromination excess (e.g., 1.4 equiv bromine in acetic acid) to minimize di-substituted byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
